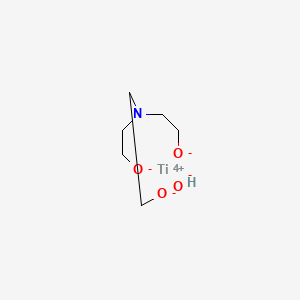
5-Chlor-3-(Trifluormethyl)pyridin-2-amin
Übersicht
Beschreibung
5-Chloro-3-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C6H4ClF3N2 and its molecular weight is 196.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-(trifluoromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(trifluoromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Die Trifluormethylgruppe in 5-Chlor-3-(Trifluormethyl)pyridin-2-amin ist ein häufiger Pharmakophor in vielen von der FDA zugelassenen Medikamenten . Diese Verbindung kann als Vorläufer bei der Synthese neuer Arzneimittelmoleküle dienen, insbesondere aufgrund ihres Potenzials, die pharmakokinetischen Eigenschaften von Therapeutika zu verbessern. Ihre einzigartige Struktur könnte beim Design von Medikamenten mit verbesserter Stabilität, Bioverfügbarkeit und Zielspezifität genutzt werden.
Pflanzenschutzforschung
In der Agrochemie werden Derivate von This compound aufgrund ihrer starken biologischen Aktivität gegen Schädlinge eingesetzt . Die Derivate der Verbindung können synthetisiert werden, um neue Klassen von Insektiziden und Fungiziden zu schaffen, die zum Pflanzenschutz und zur Steigerung der Erträge beitragen.
Synthese von fluorierten Verbindungen
Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese von fluorierten organischen Chemikalien, die in verschiedenen Bereichen wie der Materialwissenschaft und Katalyse von entscheidender Bedeutung sind . Die Einarbeitung der Trifluormethylgruppe kann die physikalischen Eigenschaften dieser Materialien erheblich verändern und zu neuartigen Anwendungen führen.
Veterinärmedizin
Ähnlich wie ihre Anwendungen in Humanpharmazeutika werden This compound und seine Derivate auch in der Veterinärmedizin eingesetzt . Es kann zur Entwicklung von Tierarzneimitteln beitragen, die eine verbesserte Wirksamkeit und ein verbessertes Sicherheitsprofil für die Behandlung von Krankheiten bei Tieren bieten.
Hepatitis-C-Behandlungsforschung
Diese Verbindung wurde als Reaktant bei der Synthese von Hybridmolekülen verwendet, die darauf abzielen, NS5B zu hemmen, ein Schlüsselprotein im Lebenszyklus des Hepatitis-C-Virus . Solche Forschungen könnten zur Entwicklung effektiverer Behandlungen für diese chronische Krankheit führen.
Studien zur chemischen Funktionalisierung
This compound: wird in der chemischen Forschung eingesetzt, um regioselektive Funktionalisierung zu untersuchen, die für die Herstellung komplexer Moleküle für verschiedene Anwendungen von grundlegender Bedeutung ist . Das Verständnis der Reaktivität dieser Verbindung kann Einblicke in effizientere Syntheserouten für komplexe molekulare Architekturen liefern.
Wirkmechanismus
Target of Action
It is known that this compound is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus .
Mode of Action
It is known that the compound is used in the synthesis of inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus . These inhibitors likely interact with the NS5B protein, preventing it from performing its normal function and thus inhibiting the replication of the virus.
Biochemical Pathways
Given its role in the synthesis of ns5b inhibitors, it can be inferred that the compound may affect the replication pathway of the hepatitis c virus .
Result of Action
Given its role in the synthesis of ns5b inhibitors, it can be inferred that the compound may contribute to the inhibition of the replication of the hepatitis c virus .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and atmospheric conditions may affect its stability.
Eigenschaften
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGLCXZKCAARBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597172 | |
| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79456-33-0 | |
| Record name | 5-Chloro-3-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79456-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-3-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)




![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)


![1-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1592136.png)
